Mefluidide-diolamine
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Overview
Description
Mefluidide-diolamine is a chemical compound with the molecular formula C15H24F3N3O5S. It is known for its use as a plant growth regulator and herbicide. The compound is a derivative of mefluidide and is primarily used to suppress seed heads and reduce the growth of grasses and other plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mefluidide-diolamine involves the reaction of mefluidide with diethanolamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Mefluidide: Mefluidide is synthesized by reacting 2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]aniline with acetic anhydride.
Reaction with Diethanolamine: Mefluidide is then reacted with diethanolamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. Quality control measures are implemented to monitor the composition and properties of the final product .
Chemical Reactions Analysis
Types of Reactions
Mefluidide-diolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Mefluidide-diolamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies to understand its reactivity and properties.
Biology: The compound is studied for its effects on plant growth and development, particularly in regulating seed head formation and growth suppression.
Medicine: Research is ongoing to explore potential medicinal applications of this compound, including its effects on cellular processes and potential therapeutic uses.
Industry: This compound is used in the agricultural industry as a plant growth regulator and herbicide to manage vegetation and improve crop yields .
Mechanism of Action
The mechanism of action of mefluidide-diolamine involves its uptake by plant tissues, where it interferes with cellular processes that regulate growth and development. The compound is absorbed by roots and leaves, and it translocates within the plant to target specific tissues. It inhibits cell elongation and division, leading to reduced growth and suppression of seed head formation. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to affect hormonal pathways and cellular signaling processes .
Comparison with Similar Compounds
Mefluidide-diolamine is unique in its specific action as a plant growth regulator and herbicide. Similar compounds include:
Mefluidide: The parent compound of this compound, used for similar purposes in plant growth regulation.
Paclobutrazol: Another plant growth regulator that inhibits gibberellin biosynthesis and reduces plant growth.
Imazapyr: A herbicide that inhibits the synthesis of branched-chain amino acids in plants.
This compound stands out due to its specific chemical structure and its combined properties as a growth regulator and herbicide, making it a valuable tool in agricultural and scientific research .
Biological Activity
Mefluidide-diolamine, a derivative of mefluidide, is recognized for its biological activity primarily as a herbicide. Its chemical structure, characterized by the presence of fluorine and nitrogen atoms, contributes to its efficacy in inhibiting specific enzymatic pathways in plants. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, relevant case studies, and research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C15H24F3N3O5S |
Molecular Weight | 393.48 g/mol |
CAS Number | 64628-44-0 |
Density | 1.464 g/cm³ |
Melting Point | 183-185 °C |
These properties influence its solubility and interaction with biological systems, particularly in herbicidal applications.
This compound acts as a potent inhibitor of several key enzymes involved in fatty acid biosynthesis and cuticular wax formation in plants. Specifically, it inhibits:
- KCS6 (Ketoacyl-CoA Synthase 6)
- CER60 (Cuticular Wax Biosynthesis Enzyme 60)
- CER1 (Cuticular Wax Biosynthesis Enzyme 1)
These enzymes play crucial roles in the synthesis of cuticular waxes, which are essential for plant protection against environmental stressors. By inhibiting these enzymes, this compound disrupts normal plant development and leads to reduced growth and viability .
Herbicidal Efficacy
Research indicates that this compound exhibits significant herbicidal activity against various weed species. In controlled studies, it has been shown to effectively reduce the growth of target weeds when applied at specific concentrations. For instance, a study demonstrated that application rates as low as 100 g/ha resulted in observable phytotoxic effects on susceptible species within two weeks post-treatment .
Toxicological Studies
Animal studies have assessed the safety profile of this compound. Notably, it was found to be non-toxic dermally in rabbits at doses up to 1000 mg/kg/day over a 21-day period. This suggests a favorable safety margin for potential agricultural applications .
Case Studies
-
Field Trials on Crop Protection :
A series of field trials conducted in various agricultural settings evaluated the effectiveness of this compound in controlling specific weed populations. Results indicated a reduction in weed biomass by up to 80% compared to untreated controls when applied at recommended rates. -
Impact on Non-target Species :
Investigations into the non-target effects revealed minimal impact on beneficial insects and soil microorganisms at field-relevant application rates. This is crucial for integrated pest management strategies where maintaining biodiversity is essential.
Enzymatic Inhibition Studies
Recent studies have focused on the biochemical pathways affected by this compound. Using spectrophotometric assays, researchers quantified the inhibition rates of KCS6 and CER enzymes. The results showed that this compound could reduce enzyme activity by over 50% at concentrations as low as 10 µg/mL .
Metabolomic Profiling
Metabolomic analyses have been employed to understand the broader physiological changes induced by this compound treatment. Key findings include alterations in lipid profiles and secondary metabolites associated with stress responses in treated plants compared to controls .
Properties
CAS No. |
53780-36-2 |
---|---|
Molecular Formula |
C15H24F3N3O5S |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C11H13F3N2O3S.C4H11NO2/c1-6-4-7(2)10(5-9(6)15-8(3)17)16-20(18,19)11(12,13)14;6-3-1-5-2-4-7/h4-5,16H,1-3H3,(H,15,17);5-7H,1-4H2 |
InChI Key |
JDMXBYDZNLFFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)NS(=O)(=O)C(F)(F)F)C.C(CO)NCCO |
density |
0.69 g/cu cm at 25 °C |
melting_point |
106-108 °C |
physical_description |
Formulations include granular, ready-to-use liquid, and soluble liquid concentrate; [Reference #1] Aqueous solution: Dark brown odorless liquid; [3M MSDS] |
solubility |
In water, 556 mg/g at 25 °C |
vapor_pressure |
<1.0X10-7 mm Hg at 25 °C |
Origin of Product |
United States |
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